molecular formula C9H8BrCl B8730079 p-Chlorocinnamyl bromide

p-Chlorocinnamyl bromide

Cat. No.: B8730079
M. Wt: 231.51 g/mol
InChI Key: HHGLXVQTNJCLME-UHFFFAOYSA-N
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Description

p-Chlorocinnamyl bromide is an organobromine compound primarily used as an intermediate in organic synthesis. A quantity of 53.85 g (0.233 mol) corresponds to a molecular weight of approximately 231 g/mol, suggesting a molecular formula of C₉H₈BrCl (assuming a cinnamyl backbone with a para-chlorophenyl group and a bromide substituent on the allylic carbon). This compound is typically employed in the preparation of complex organic molecules, such as aryl-oxo-heptenoic acids, through nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-4-chlorobenzene

InChI

InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2

InChI Key

HHGLXVQTNJCLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCBr)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allylic bromide group undergoes Sₙ2-type substitutions with various nucleophiles. Key examples include:

a. Heterocyclic alkylation
Reacting with imidazole derivatives in tetrahydrofuran (THF) at 0–25°C yields N-alkylated products. For example:
Imidazole+p-Chlorocinnamyl bromide1(p-Chlorocinnamyl)imidazole\text{Imidazole} + p\text{-Chlorocinnamyl bromide} \rightarrow 1-(p\text{-Chlorocinnamyl})imidazole (72% yield) .

b. Thioether formation
Treatment with sodium benzothiazole-2-thiolate in acetonitrile produces thioethers:
NaS-Benzothiazole+p-Chlorocinnamyl bromide2(p-Chlorocinnamylthio)benzothiazole\text{NaS-Benzothiazole} + p\text{-Chlorocinnamyl bromide} \rightarrow 2-(p\text{-Chlorocinnamylthio})benzothiazole (78% yield) .

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs to form α,β-unsaturated cinnamyl derivatives :
p-ClC₆H₄CH₂CHBrCH₃KOtBup-ClC₆H₄CH=CHCH₃+KBrp\text{-ClC₆H₄CH₂CHBrCH₃} \xrightarrow{\text{KOtBu}} p\text{-ClC₆H₄CH=CHCH₃} + \text{KBr}
This reaction proceeds via an E2 mechanism, favored in polar aprotic solvents like DMF.

Transition Metal-Catalyzed Cross-Couplings

p-Chlorocinnamyl bromide participates in Suzuki-Miyaura and Heck reactions :

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives60–85%
Heck CouplingPd(OAc)₂, P(o-tol)₃, NEt₃, DMFStyrenylated compounds55–75%

The palladium-catalyzed couplings tolerate electron-withdrawing groups on the aryl ring, enhancing reactivity .

Radical-Mediated Processes

In presence of light/heat, the compound undergoes allylic bromination via a radical chain mechanism:

  • Initiation : Br₂ → 2Br-

  • Propagation :

    • Br- abstracts allylic H → p-ClC₆H₄CH- CHCH₂Br

    • Radical reacts with Br₂ → p-ClC₆H₄CHBrCH₂Br + Br- .

Reaction Conditions Optimization Table

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Sₙ2)Higher temps favor elimination
SolventTHF/DMFPolar aprotic enhances nucleophilicity
Catalyst Loading1–5 mol% PdExcess increases side reactions
BaseNa₂CO₃/KOtBuWeak bases favor substitution

This compound’s reactivity is influenced by steric effects at the allylic position and electronic effects from the p-chloro substituent, which enhances electrophilicity .

Comparison with Similar Compounds

p-Chlorophenacyl Bromide (C₈H₆BrClO)

  • Molecular Weight : 233.49 g/mol.
  • Structure : Features a brominated ketone group attached to a para-chlorophenyl ring.
  • Applications : Used in peptide synthesis and as a photoaffinity labeling agent. Differs from this compound by the presence of a ketone group instead of an allylic bromide .

p-Cyanobenzyl Bromide (C₈H₆BrN)

  • Molecular Weight : ~196 g/mol.
  • Structure: Contains a benzyl bromide group with a para-cyano substituent.
  • Applications : A key intermediate in pharmaceuticals and agrochemicals. Unlike this compound, it lacks the conjugated allylic system, affecting its reactivity in electrophilic substitutions .

3-Chlorobenzyl Bromide (C₇H₆BrCl)

  • Molecular Weight : ~205.5 g/mol.
  • Structure : A benzyl bromide with a meta-chloro substituent.
  • Applications : Used to synthesize sulfonyl chlorides, amines, and other derivatives. The meta-substitution pattern reduces steric hindrance compared to para-substituted analogs, influencing its reaction kinetics .

Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)

  • Molecular Weight : 443.29 g/mol.
  • Structure : A complex heterocyclic compound with a bromide counterion.
  • Applications : Acts as a survivin inhibitor (IC₅₀ = 0.54 nM) in anticancer research. Unlike simpler bromides, it exhibits targeted biological activity rather than serving as a synthetic intermediate .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₉H₈BrCl ~231 Allylic bromide, para-Cl Organic synthesis intermediate
p-Chlorophenacyl bromide C₈H₆BrClO 233.49 Brominated ketone, para-Cl Peptide synthesis, photoaffinity labels
p-Cyanobenzyl bromide C₈H₆BrN ~196 Benzyl bromide, para-CN Pharmaceutical intermediates
3-Chlorobenzyl bromide C₇H₆BrCl ~205.5 Benzyl bromide, meta-Cl Synthesis of sulfonyl chlorides
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Heterocyclic, bromide ion Anticancer therapy

Research Findings and Industrial Relevance

  • This compound: Critical in synthesizing aryl-oxo-heptenoic acids, which are precursors to bioactive molecules. Its use in reflux reactions with glyme highlights its stability under high-temperature conditions .
  • Sepantronium Bromide: Demonstrated 80% tumor growth inhibition in PC-3 xenograft models and synergizes with γ-radiation to enhance apoptosis in NSCLC cells .
  • p-Cyanobenzyl Bromide: Validated in drug discovery for introducing cyanobenzyl groups into target molecules, leveraging its high purity (>99%) and reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Chlorocinnamyl bromide with high purity?

  • Methodological Answer : High-purity synthesis can be achieved via nucleophilic substitution reactions, where bromine replaces a hydroxyl or other leaving group in a cinnamyl derivative. Purification steps, such as recrystallization or column chromatography, are critical to remove byproducts like unreacted precursors or halogenated impurities. Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures intermediate stability .

Q. How can UV-Vis spectrophotometry be utilized to characterize this compound?

  • Methodological Answer : UV-Vis spectrophotometry identifies functional groups and confirms bromine incorporation by analyzing absorption maxima. For example, bromide-containing compounds often exhibit peaks near 200–250 nm due to n→σ* transitions. Sample preparation involves dissolving the compound in a non-UV-absorbing solvent (e.g., chloroform) and comparing spectra against reference standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or skin contact. Solid/liquid waste must be segregated: halogenated organics should be stored in designated containers for incineration. Regular decontamination of surfaces with activated carbon or specialized adsorbents minimizes exposure risks .

Advanced Research Questions

Q. How can statistical experimental design optimize the separation of this compound from complex mixtures using capillary electrophoresis?

  • Methodological Answer : Multivariate optimization programs (e.g., Design of Experiments, DoE) can statistically refine buffer composition, pH, and voltage parameters to resolve overlapping peaks. For instance, increasing buffer co-ion mobility differences enhances separation efficiency, while antistacking effects from high chloride concentrations may require counterion adjustments .

Q. What methodologies address discrepancies in bromide concentration data caused by analytical technique variations?

  • Methodological Answer : Cross-validation using complementary techniques (e.g., ion chromatography, ICP-MS) resolves inconsistencies. For example, historical bromide data discrepancies in environmental samples were traced to detection limit variations (0.10 mg/L vs. newer methods). Calibration with certified reference materials (CRMs) ensures analytical reproducibility .

Q. What strategies improve the stability of this compound in high-temperature material science applications?

  • Methodological Answer : Encapsulation in thermally stable matrices (e.g., silica nanoparticles) or derivatization with electron-withdrawing groups reduces thermal degradation. Experimental validation via thermogravimetric analysis (TGA) and accelerated aging studies under controlled humidity/temperature conditions can identify optimal formulations .

Q. How do structural modifications of this compound influence its bioactivity in therapeutic contexts?

  • Methodological Answer : Introducing substituents (e.g., carboxyl or phosphonium groups) alters lipophilicity and target binding. In vitro assays, such as cytotoxicity screening and receptor-binding studies, coupled with computational docking simulations, reveal structure-activity relationships. For example, triphenylphosphonium moieties enhance mitochondrial targeting in cancer cells .

Tables for Comparative Analysis

Analytical Technique Key Parameter Application to this compound Reference
UV-Vis SpectrophotometryAbsorption maxima (~240 nm)Confirms bromide incorporation and purity
Capillary ElectrophoresisBuffer co-ion mobilityResolves halogenated analogs in mixtures
Ion ChromatographyDetection limit (0.10 mg/L)Quantifies trace bromide in environmental samples
Synthetic Modification Effect on Bioactivity Experimental Validation Reference
Carboxyl group additionEnhances water solubilityIn vitro permeability assays
Phosphonium derivatizationImproves mitochondrial uptakeConfocal microscopy and cytotoxicity assays

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